2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-5-12(6-13(7-15)14(17)18)11(3)16(9)10(2)8-19-4/h5-6,10H,8H2,1-4H3,(H,17,18)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCFQGFVVSLIGN-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C(C)COC)C)/C=C(\C#N)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid (CAS No. 743440-33-7) is a pyrrole derivative that has garnered attention for its potential biological activities. Its unique structure, which includes a cyano and prop-2-enoic acid moiety, suggests a variety of applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 262.30 g/mol. The structure features a pyrrole ring substituted with a methoxypropan-2-yl group and a cyano group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.30 g/mol |
| CAS Number | 743440-33-7 |
| Purity | ≥95% |
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrole compounds, including those with cyano groups, exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb).
Case Study: Antimicrobial Activity
In vitro assays revealed that certain pyrrole derivatives displayed minimum inhibitory concentrations (MIC) in the range of 0.63–1.26 μM against Mtb . However, these compounds often exhibited poor metabolic stability in vivo, leading to limited efficacy in animal models .
Anticancer Activity
Pyrrole-based compounds have also been investigated for their anticancer potential. Research indicates that modifications on the pyrrole ring can enhance cytotoxicity against cancer cell lines.
Research Findings
A study focusing on structurally similar compounds reported significant antiproliferative effects against various cancer cell lines, suggesting that the presence of specific substituents on the pyrrole ring can modulate biological activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to 2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid. For instance, derivatives of similar structures have shown efficacy in reducing pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo models demonstrated significant reductions in edema and leukocyte migration, suggesting a therapeutic potential for inflammatory diseases .
Drug Development
The compound serves as a scaffold for drug design, particularly in developing novel anti-inflammatory agents. The synthesis of related compounds through bioisosteric modifications has been explored to enhance their pharmacological profiles. The ability to modulate the synthesis of nitrite and cytokines positions these compounds as promising candidates for further drug development .
Synthesis Pathways
The synthesis of this compound typically involves the Knoevenagel condensation reaction. This method is crucial for forming carbon-carbon double bonds between carbonyl functions and activated methylene groups, which are vital in creating α,β-unsaturated products used extensively in pharmaceuticals .
Case Study 1: In Vivo Efficacy
A study investigated the anti-edematogenic activity of a derivative similar to 2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide in CFA-induced paw edema models. Results indicated that treatment with the compound significantly reduced paw swelling compared to controls, demonstrating its potential application in treating acute inflammatory conditions .
Case Study 2: Cytokine Modulation
In another study focusing on cytokine modulation, macrophages treated with the compound exhibited decreased levels of nitric oxide and pro-inflammatory cytokines when stimulated with LPS and IFNγ. This suggests that the compound can effectively modulate immune responses, making it a candidate for therapeutic interventions in immune-related disorders .
Q & A
Q. How can researchers optimize the synthesis of this compound using integrated computational and experimental approaches?
Methodological Answer:
- Computational Design : Utilize quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. This reduces trial-and-error experimentation by identifying energetically favorable routes .
- Experimental Validation : Apply high-throughput screening under varying conditions (solvent, temperature, catalyst) to validate computational predictions. Use techniques like NMR and HPLC to monitor reaction progress.
- Feedback Loop : Integrate experimental data back into computational models to refine predictions, as demonstrated by ICReDD’s framework for reaction design .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of in sealed containers. Avoid aqueous cleanup to prevent unintended reactions .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Elucidation : Employ H/C NMR for functional group identification and LC-MS for molecular weight confirmation.
- Purity Assessment : Use HPLC with UV detection (e.g., C18 columns) to quantify impurities. Reference standards for related pyrrole derivatives (e.g., impurity profiling in pharmaceuticals) provide calibration benchmarks .
Advanced Research Questions
Q. How can mechanistic studies resolve ambiguities in the reaction pathways of this compound’s synthesis?
Methodological Answer:
- Isotopic Labeling : Introduce C or H isotopes at reactive sites (e.g., cyano or pyrrole groups) to track bond formation/cleavage via mass spectrometry.
- Kinetic Analysis : Perform time-resolved IR spectroscopy to detect transient intermediates and validate computational transition-state models .
Q. How should researchers address discrepancies between computational predictions and experimental yields?
Methodological Answer:
- Data Triangulation : Compare computational energy profiles with experimental kinetic data (e.g., Arrhenius plots) to identify overlooked factors (e.g., solvent effects or steric hindrance).
- Sensitivity Analysis : Use Monte Carlo simulations to assess the impact of parameter uncertainties (e.g., bond dissociation energies) on reaction outcomes .
Q. What advanced strategies are used for impurity profiling and structural elucidation of derivatives?
Methodological Answer:
- Multi-Dimensional Chromatography : Combine HPLC with tandem MS (HPLC-MS/MS) to separate and identify trace impurities. For example, epoxy or hydroxylated byproducts can be detected using fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry in derivatives (e.g., propenoic acid isomers) by growing single crystals in non-polar solvents.
Data Contradiction Analysis
Q. How can researchers reconcile conflicting data on the compound’s stability under varying pH conditions?
Methodological Answer:
- Controlled Degradation Studies : Expose the compound to buffered solutions (pH 2–12) and monitor degradation products via LC-MS. Compare results with computational hydrolysis models.
- Statistical Comparison : Apply principal component analysis (PCA) to identify experimental variables (e.g., ionic strength) that correlate with instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
